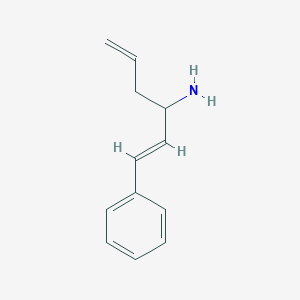![molecular formula C12H13I2N3O3 B13773539 N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide CAS No. 73623-34-4](/img/structure/B13773539.png)
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide is a complex organic compound characterized by the presence of multiple functional groups, including acetamido and iodoacetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-acetamidophenol with iodoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives, while oxidation reactions may yield corresponding oxides.
Aplicaciones Científicas De Investigación
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in the study of protein modifications and interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide involves its interaction with thiol groups in proteins. The iodoacetyl groups react with thiol groups to form stable thioether bonds, leading to the modification of the protein’s structure and function. This property makes it a valuable tool in studying protein interactions and functions.
Comparación Con Compuestos Similares
Similar Compounds
2’,4’-Bis(iodoacetylamino)acetanilide: Similar in structure but with different substitution patterns.
4-acetamido-4’-((iodoacetyl)amino)stilbene-2,2’-disulfonate: Another compound with iodoacetyl groups but different core structure.
Uniqueness
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide is unique due to its specific substitution pattern and the presence of both acetamido and iodoacetyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
73623-34-4 |
|---|---|
Fórmula molecular |
C12H13I2N3O3 |
Peso molecular |
501.06 g/mol |
Nombre IUPAC |
N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide |
InChI |
InChI=1S/C12H13I2N3O3/c1-7(18)15-9-3-2-8(16-11(19)5-13)4-10(9)17-12(20)6-14/h2-4H,5-6H2,1H3,(H,15,18)(H,16,19)(H,17,20) |
Clave InChI |
QZCXKYQKSALCMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CI)NC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


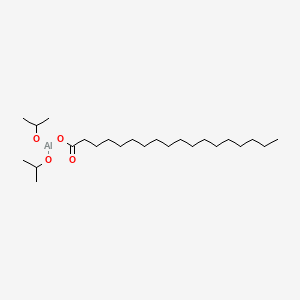

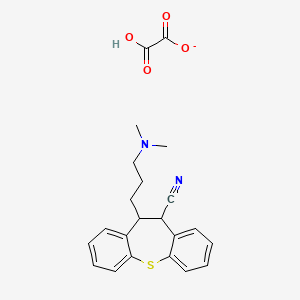
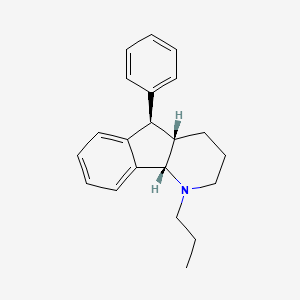
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
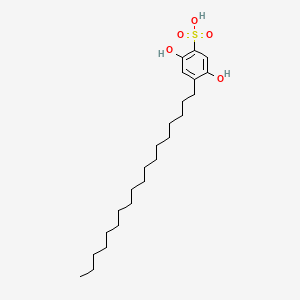

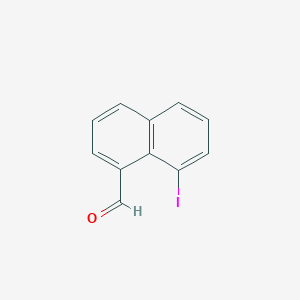
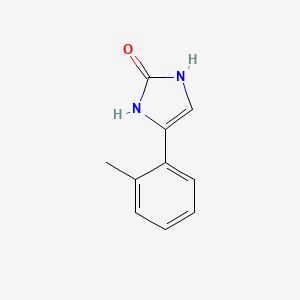
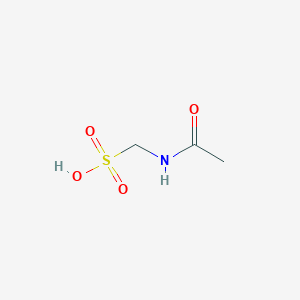


![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
